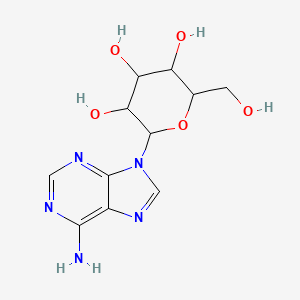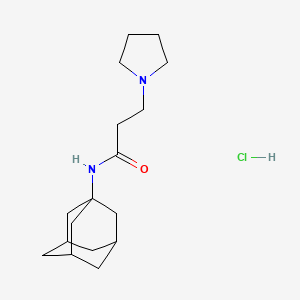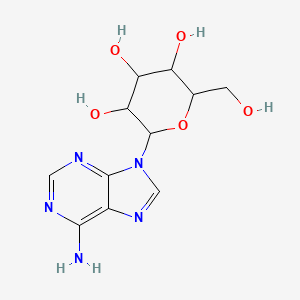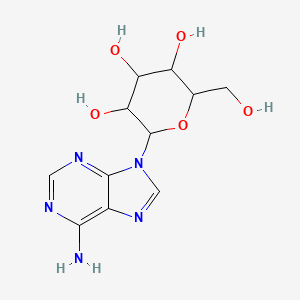![molecular formula C16H15NO5 B13741568 1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester CAS No. 23843-86-9](/img/structure/B13741568.png)
1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester is a complex organic compound with the molecular formula C16H15NO5. This compound is known for its unique structure, which includes a benzene ring substituted with carboxylic acid, an aminophenyl group, and a hydroxymethyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester typically involves multi-step organic reactions. One common method includes the esterification of 1,2-benzenedicarboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The resulting ester is then reacted with 3-aminophenylmethanol under controlled conditions to introduce the aminophenyl and hydroxymethyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Amines or alcohols under basic conditions.
Major Products
Oxidation: 1,2-Benzenedicarboxylic acid, 4-[(3-carboxyphenyl)hydroxymethyl]-, 1-methyl ester.
Reduction: this compound.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and as a plasticizer in various materials.
Mécanisme D'action
The mechanism of action of 1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: Known for its use as a plasticizer.
1,2-Benzenedicarboxylic acid, ethyl methyl ester: Used in organic synthesis as an intermediate.
Uniqueness
1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in both synthetic and industrial applications, making it a valuable compound in various fields .
Propriétés
Numéro CAS |
23843-86-9 |
|---|---|
Formule moléculaire |
C16H15NO5 |
Poids moléculaire |
301.29 g/mol |
Nom IUPAC |
5-[(3-aminophenyl)-hydroxymethyl]-2-methoxycarbonylbenzoic acid |
InChI |
InChI=1S/C16H15NO5/c1-22-16(21)12-6-5-10(8-13(12)15(19)20)14(18)9-3-2-4-11(17)7-9/h2-8,14,18H,17H2,1H3,(H,19,20) |
Clé InChI |
SZMFFXCNDCWPND-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)C(C2=CC(=CC=C2)N)O)C(=O)O |
Numéros CAS associés |
51962-27-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2H-1,3-Benzodioxol-5-yl)but-1-en-1-yl]acetamide](/img/structure/B13741488.png)








![4-[4-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline](/img/structure/B13741540.png)



